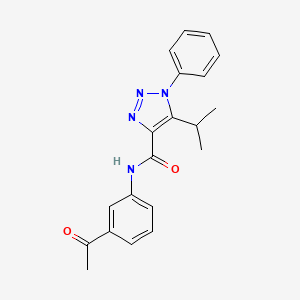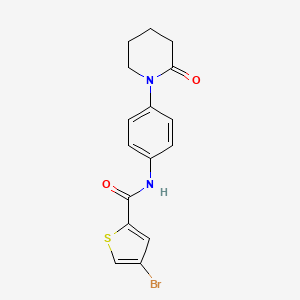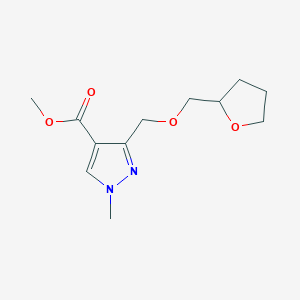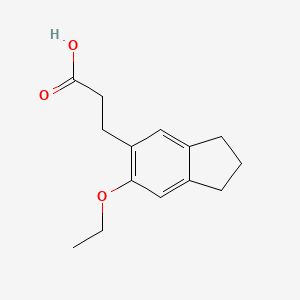
N-(3-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AITC is a triazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
Chemical Synthesis and Rearrangements
Research has explored the synthesis and transformation of triazole derivatives, demonstrating their versatility in organic synthesis. For instance, heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles yields acetyl derivatives, which can undergo Dimroth rearrangements to form isomeric structures. Such reactions are pivotal for generating novel compounds with potential applications in drug discovery and material science (Sutherland & Tennant, 1971).
Ligand Synthesis for Catalysis
Triazole derivatives have been utilized in the synthesis of ligands for catalysis. The preparation of structurally related complexes replacing common bipy ligands with pyridine-triazole ligands demonstrates their application in the synthesis of luminescent rhenium(I) complexes. Such complexes are relevant for catalytic, photophysical, and electrochemical applications (Boulay et al., 2010).
Biological and Medicinal Applications
Anticancer Activity
Certain triazole derivatives have been synthesized and evaluated for their anticancer activities. Studies show that these compounds can suppress cancer cell growth in vitro, indicating their potential as chemotherapeutic agents. For example, triazole-based histone deacetylase inhibitors have demonstrated effectiveness in inhibiting pancreatic cancer cell growth, with specific compounds showing low IC(50) values against cancer cell lines (He et al., 2010).
Corrosion Inhibition
Corrosion Protection
The application of triazole derivatives in corrosion protection has been studied, particularly for mild steel in acidic environments. These studies reveal that triazole compounds can serve as effective corrosion inhibitors, with their efficiency evaluated through various electrochemical techniques. The adsorption behavior of these inhibitors on metal surfaces significantly enhances corrosion resistance, demonstrating their practical applications in industrial maintenance and preservation (Li et al., 2007).
Material Science Applications
Photophysical Properties and Materials
The synthesis of triazole derivatives and their incorporation into materials science, particularly through the study of their fluorescent behaviors and applications in organic light-emitting diodes (OLEDs), highlights their significance. The manipulation of triazole structures can lead to materials with desirable photophysical properties, which is critical for the development of advanced optical and electronic devices (Kamalraj et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-10-5-4-6-11-17)20(26)21-16-9-7-8-15(12-16)14(3)25/h4-13H,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNDDNHUKBNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)
![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)




![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)